1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1099754-39-8
VCID: VC7162511
InChI: InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22)
SMILES: C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C17H16ClN3O3S2
Molecular Weight: 409.9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide

CAS No.: 1099754-39-8

Cat. No.: VC7162511

Molecular Formula: C17H16ClN3O3S2

Molecular Weight: 409.9

* For research use only. Not for human or veterinary use.

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide - 1099754-39-8

Specification

CAS No. 1099754-39-8
Molecular Formula C17H16ClN3O3S2
Molecular Weight 409.9
IUPAC Name 1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-cyanophenyl)piperidine-2-carboxamide
Standard InChI InChI=1S/C17H16ClN3O3S2/c18-15-8-9-16(25-15)26(23,24)21-10-4-3-7-14(21)17(22)20-13-6-2-1-5-12(13)11-19/h1-2,5-6,8-9,14H,3-4,7,10H2,(H,20,22)
Standard InChI Key HBVRJRIYRSXNIV-UHFFFAOYSA-N
SMILES C1CCN(C(C1)C(=O)NC2=CC=CC=C2C#N)S(=O)(=O)C3=CC=C(S3)Cl

Introduction

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the piperidine ring, introduction of the sulfonyl group, and attachment of the cyanophenyl moiety. Common reagents might include sulfonyl chlorides and cyanophenyl amines.

Potential Applications

While specific applications for 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-cyanophenyl)piperidine-2-carboxamide are not detailed, compounds with similar structures are often explored for their pharmacological properties. For instance, piperidine derivatives are known for their potential in treating neurological disorders, and thiophene-based compounds have been studied for their antimicrobial and anticancer activities.

Research Findings

Research on related compounds suggests that modifications to the piperidine and thiophene rings can significantly affect biological activity. For example, substituting different functional groups on the piperidine ring can alter its affinity for various receptors, which is crucial in drug development.

Compound TypeBiological Activity
Piperidine DerivativesPotential antipsychotic and neuroprotective effects .
Thiophene DerivativesAntimicrobial and anticancer properties have been reported.

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